![molecular formula C12H26Cl2N2 B1398295 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-10-0](/img/structure/B1398295.png)
2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
“2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as key elements in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts . The synthesized piperidone analogs have been bio-assayed for their varied activity .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing piperidone skeleton mimic the naturally occurring alkaloids and steroids .Scientific Research Applications
Comprehensive Analysis of 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine Dihydrochloride Applications
2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids. Below is a detailed analysis of the unique applications of this compound across different scientific research fields.
Synthesis of Pharmaceutical Compounds: Piperidine derivatives are crucial in synthesizing a wide range of pharmaceutical compounds. The structural flexibility of 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride allows for the creation of diverse pharmacologically active molecules. This compound can serve as a building block in multicomponent reactions, leading to the development of new drugs with potential therapeutic applications .
Biological Activity Modulation: The compound’s ability to interact with various biological targets makes it valuable for modifying biological activity. It can be used to design inhibitors or activators of specific enzymes or receptors, contributing to the study of disease mechanisms and the development of targeted therapies .
Development of Dual Inhibitors: A series of derivatives from this compound have been designed as dual inhibitors for clinically resistant kinase targets. For example, it has been used in the design of inhibitors against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial in cancer research .
Mechanism of Action
properties
IUPAC Name |
2-ethyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-12-5-3-4-8-14(12)10-11-6-7-13-9-11;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDRCIOGXPJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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